molecular formula C21H32O B072005 Pregna-5,17(20)-dien-3beta-ol, (E)- CAS No. 1159-25-7

Pregna-5,17(20)-dien-3beta-ol, (E)-

Cat. No. B072005
CAS RN: 1159-25-7
M. Wt: 300.5 g/mol
InChI Key: PCCYSJPJAOIFIV-QPXDLIRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-5,17(20)-dien-3beta-ol, (E)-, commonly known as Pregnenolone, is a natural steroid hormone synthesized from cholesterol in the adrenal glands, gonads, and brain. Pregnenolone is a precursor to other steroid hormones such as progesterone, estrogen, and testosterone. It has been the subject of scientific research for its potential therapeutic applications in various medical conditions.

Mechanism Of Action

Pregnenolone acts on several receptors in the brain, including the GABA-A receptor, NMDA receptor, and sigma-1 receptor. It has been shown to enhance GABAergic neurotransmission, which can have anxiolytic and sedative effects. Pregnenolone has also been shown to modulate the NMDA receptor, which can improve cognitive function and memory.

Biochemical And Physiological Effects

Pregnenolone has been shown to have several biochemical and physiological effects in the body. It has been shown to increase levels of other steroid hormones, including progesterone, estrogen, and testosterone. Pregnenolone has also been shown to have anti-inflammatory and anti-oxidant effects, which can protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

Pregnenolone has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, its short half-life and rapid metabolism can make it difficult to study in vivo. Additionally, the effects of pregnenolone can vary depending on the dose and the individual, making it challenging to interpret results.

Future Directions

There are several future directions for research on pregnenolone. One area of interest is its potential therapeutic applications in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Pregnenolone has also been studied for its potential anti-cancer properties, and future research may explore its use in cancer treatment. Additionally, there is interest in developing pregnenolone analogs that have improved pharmacokinetic properties and increased potency.
Conclusion
Pregna-5,17(20)-dien-3beta-ol, (E)-, or pregnenolone, is a natural steroid hormone synthesized from cholesterol. It has been the subject of scientific research for its potential therapeutic applications in various medical conditions. Pregnenolone acts on several receptors in the brain, improving cognitive function and memory. It has several biochemical and physiological effects in the body, including anti-inflammatory and anti-oxidant effects. Future research may explore its potential therapeutic applications in neurodegenerative diseases and cancer treatment, as well as the development of pregnenolone analogs with improved properties.

Synthesis Methods

Pregnenolone can be synthesized from cholesterol in a multi-step process involving several enzymes, including cholesterol side-chain cleavage enzyme, 3-beta-hydroxysteroid dehydrogenase, and 17-alpha-hydroxylase. The synthesis of pregnenolone occurs primarily in the adrenal glands, but it can also be produced in the gonads and brain.

Scientific Research Applications

Pregnenolone has been studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective and neurotrophic effects on the brain, improving cognitive function and memory. Pregnenolone has also been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer properties.

properties

CAS RN

1159-25-7

Product Name

Pregna-5,17(20)-dien-3beta-ol, (E)-

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,16-19,22H,6-13H2,1-3H3/b14-4+/t16-,17-,18-,19-,20+,21-/m0/s1

InChI Key

PCCYSJPJAOIFIV-QPXDLIRYSA-N

Isomeric SMILES

C/C=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

synonyms

(3β,17E)-Pregna-5,17(20)-dien-3-ol

Origin of Product

United States

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